4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with a unique structure that includes a fluorine atom, methoxyphenyl groups, and a piperazine ring
Preparation Methods
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the methoxyphenyl groups: The methoxyphenyl groups are attached via electrophilic aromatic substitution reactions.
Formation of the piperazine ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: This compound lacks the piperazine ring and has different chemical properties and applications.
4-(5-fluoro-2-methoxyphenyl)-2-methylthiazole: This compound has a thiazole ring instead of a piperazine ring and different functional groups.
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a benzotriazinyl group and different chemical properties.
Properties
Molecular Formula |
C26H28FN3O5S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H28FN3O5S/c1-34-22-11-9-21(10-12-22)30(36(32,33)23-13-7-20(27)8-14-23)19-26(31)29-17-15-28(16-18-29)24-5-3-4-6-25(24)35-2/h3-14H,15-19H2,1-2H3 |
InChI Key |
WRPCLJBRJLAMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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